Lipophilicity Advantage: XLogP3 of the Target Compound vs. Its CF₃ Analog
The target compound (OCF₃-bearing) exhibits a higher computed XLogP3-AA value of 4.4 compared to the directly analogous 4-bromo-2-iodo-1-(trifluoromethyl)benzene (CF₃-bearing), which has a reported LogP of 4.07 [1]. This ΔLogP of approximately +0.33 indicates that the -OCF₃ compound is measurably more lipophilic than its -CF₃ counterpart, despite both being considered highly lipophilic substituents.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 (PubChem computed) |
| Comparator Or Baseline | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (CAS 1256945-00-2), LogP = 4.07 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ +0.33 (target more lipophilic) |
| Conditions | Computed values; target uses PubChem XLogP3 3.0 algorithm; comparator uses ACD/Labs LogP |
Why This Matters
For drug discovery programs where membrane permeability correlates with logP, this ~0.33 log unit difference may translate into measurably distinct pharmacokinetic partitioning and should inform building block selection when both OCF₃ and CF₃ variants are under consideration.
- [1] PubChem. 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene. CID 58178544. XLogP3-AA = 4.4. https://pubchem.ncbi.nlm.nih.gov/compound/58178544 View Source
